![molecular formula C20H23N3O5S2 B2684951 6-Acetyl-2-(3-tosylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 898437-01-9](/img/structure/B2684951.png)

6-Acetyl-2-(3-tosylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

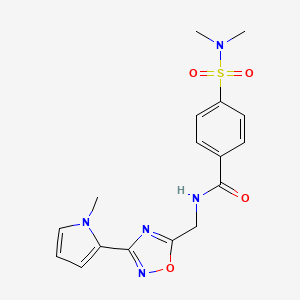

The compound is a complex organic molecule, likely related to the field of medicinal chemistry . It seems to contain a pyridine moiety, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrimidine .

Synthesis Analysis

While specific synthesis methods for this compound were not found, fused pyridine derivatives are of increasing interest in drug design and medicinal chemistry . The structural similarity of many drugs with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .Molecular Structure Analysis

The compound likely contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The exact structure would depend on the specific arrangement and bonding of the functional groups in the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, 6-Acetyl-2,3,4,5-tetrahydropyridine, a related compound, is known to be a substituted tetrahydropyridine and a cyclic imine as well as a ketone .Scientific Research Applications

Flavor and Aroma Chemistry

Overview: 6-Acetyl-2,3,4,5-tetrahydropyridine is an aroma compound responsible for the characteristic smell of baked goods such as white bread, popcorn, and tortillas. It works in synergy with its structural homolog, 2-acetyl-1-pyrroline, to create these delightful scents.

Mechanism: Both compounds are typically formed through Maillard reactions during the heating of food. Their odor thresholds are remarkably low, measuring below 0.06 ng/L .

Organic Synthesis

Overview: Researchers have explored the synthetic potential of 6-Acetyl-2,3,4,5-tetrahydropyridine in various reactions.

Examples:- Cyclization Reactions : When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, transform into pyrido[2,3-d]pyrimidin-5-one derivatives. The acetyl methyl group and the amide carbonyl moiety play crucial roles in this cyclization process .

Pyrano[2,3-d]pyrimidine Derivatives

Overview: Researchers have synthesized novel functionalized pyrano[2,3-d]pyrimidine derivatives using 6-acetyl-3-amino-4-imino-7-methyl-5-phenyl-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine as a starting material.

Synthetic Routes:Mechanism of Action

Target of Action

Many indole derivatives, which share some structural similarities with this compound, have been found to bind with high affinity to multiple receptors .

Mode of Action

Without specific information, it’s difficult to describe the exact mode of action of “6-Acetyl-2-(3-tosylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide”. It’s possible that it interacts with its targets in a way similar to other indole derivatives .

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Some pyridine derivatives have shown significant inhibitory activity and cytotoxicity against many human cancer cell lines .

Safety and Hazards

Future Directions

The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. Fused pyridine derivatives are of increasing interest in drug design and medicinal chemistry, suggesting potential future directions in these areas .

properties

IUPAC Name |

6-acetyl-2-[3-(4-methylphenyl)sulfonylpropanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5S2/c1-12-3-5-14(6-4-12)30(27,28)10-8-17(25)22-20-18(19(21)26)15-7-9-23(13(2)24)11-16(15)29-20/h3-6H,7-11H2,1-2H3,(H2,21,26)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCZVGDNQCKJOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-{[3-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2684876.png)

![N4-(2,5-dimethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2684877.png)

![N-cyclopropyl-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2684881.png)

![3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2684882.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2684883.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxy-2,2-dimethylpropanamide](/img/structure/B2684884.png)

![1-[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2684886.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2684887.png)

![3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride](/img/structure/B2684891.png)